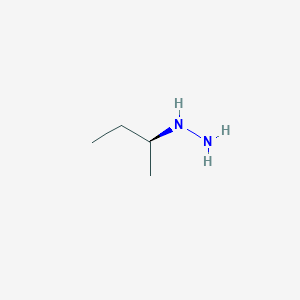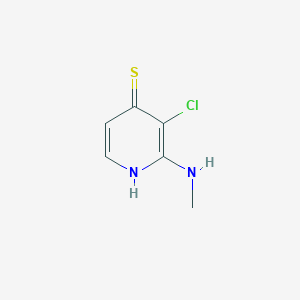![molecular formula C16H8Br4 B15361343 5,6,11,12-Tetrabromodibenzo[a,e][8]annulene](/img/structure/B15361343.png)
5,6,11,12-Tetrabromodibenzo[a,e][8]annulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,11,12-Tetrabromodibenzo[a,e][8]annulene is a polycyclic aromatic hydrocarbon with the molecular formula C16H8Br4. This compound is characterized by its four bromine atoms attached to the benzene rings of the annulene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,11,12-Tetrabromodibenzo[a,e][8]annulene typically involves the bromination of dicyclopentadiene or similar precursors. The reaction conditions require the use of bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum chloride (AlCl3), under controlled temperature and pressure to ensure the selective addition of bromine atoms to the desired positions on the annulene ring.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale bromination reactors where precise control over reaction parameters is maintained to achieve high yields and purity. The process also includes purification steps such as recrystallization or column chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 5,6,11,12-Tetrabromodibenzo[a,e][8]annulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form brominated derivatives or oxidized products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in partially brominated or non-brominated analogs.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents replace bromine atoms on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) are often used.
Substitution: Typical reagents include nitric acid (HNO3) for nitration and acyl chlorides for acylation.
Major Products Formed:
Oxidation: Brominated quinones or other oxidized derivatives.
Reduction: Dibromodibenzo[a,e][8]annulene or non-brominated analogs.
Substitution: Nitro-substituted or acyl-substituted derivatives.
Scientific Research Applications
5,6,11,12-Tetrabromodibenzo[a,e][8]annulene has found applications in various scientific fields:
Chemistry: It serves as a precursor for the synthesis of other brominated aromatic compounds and is used in the study of polycyclic aromatic hydrocarbons.
Biology: The compound is utilized in biological research to investigate the effects of brominated aromatic compounds on cellular processes and organisms.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 5,6,11,12-Tetrabromodibenzo[a,e][8]annulene exerts its effects involves its interaction with molecular targets and pathways. The bromine atoms on the aromatic rings can influence the electronic properties of the molecule, affecting its reactivity and binding affinity to biological targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses.
Comparison with Similar Compounds
5,6,11,12-Tetrabromodibenzo[a,e][8]annulene is compared with other similar compounds, such as:
Dibromodibenzo[a,e][8]annulene: This compound has fewer bromine atoms and exhibits different reactivity and biological activity.
Tetrabromobenzene: A simpler aromatic compound with similar bromination but lacking the annulene structure.
Polychlorinated biphenyls (PCBs): These compounds have similar structures but contain chlorine atoms instead of bromine.
The uniqueness of this compound lies in its complex structure and the presence of multiple bromine atoms, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H8Br4 |
|---|---|
Molecular Weight |
519.8 g/mol |
IUPAC Name |
(2Z,10Z)-2,3,10,11-tetrabromotricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene |
InChI |
InChI=1S/C16H8Br4/c17-13-9-5-1-2-6-10(9)14(18)16(20)12-8-4-3-7-11(12)15(13)19/h1-8H/b13-9?,14-10?,15-11?,15-13-,16-12?,16-14- |
InChI Key |
SAZNLQIRCXTDTK-OYEKRBKOSA-N |
Isomeric SMILES |
C1=CC=C2/C(=C(\C3=CC=CC=C3/C(=C(\C2=C1)/Br)/Br)/Br)/Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C3=CC=CC=C3C(=C2Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[2'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]-](/img/structure/B15361261.png)
![2,3-Dihydro-6-methyl-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B15361274.png)
![2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B15361283.png)
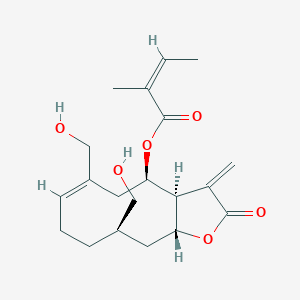
![3Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide;hydrochloride](/img/structure/B15361287.png)
![6-Chloro-8-cyclopropyl-2-methyl-imidazo[1,2-B]pyridazine](/img/structure/B15361294.png)
![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B15361301.png)
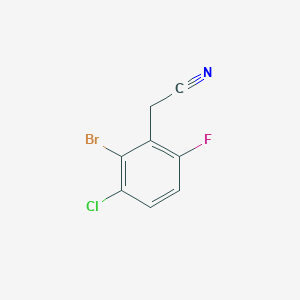

![3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B15361331.png)
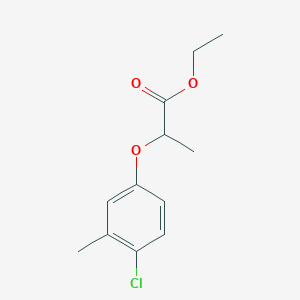
![tert-butyl N-[(1S)-1-(hydroxymethyl)-2-[(3S)-2-oxo-3-piperidyl]ethyl]carbamate](/img/structure/B15361344.png)
